molecular formula C10H19NO2 B2867636 2-Morpholinocyclohexanol CAS No. 99176-18-8

2-Morpholinocyclohexanol

Cat. No.: B2867636
CAS No.: 99176-18-8
M. Wt: 185.267
InChI Key: VRWZNEVHNNIRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholinocyclohexanol is a versatile chemical compound with a unique structure that combines a morpholine ring and a cyclohexanol moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of organic synthesis, drug development, and as a catalyst and solvent.

Mechanism of Action

Target of Action

The primary target of 2-Morpholinocyclohexanol is the lipid structure of liposomes . This compound is incorporated into the lipid structure, acting as a pH-sensitive conformational switch .

Mode of Action

This compound interacts with its target by undergoing a drastic conformational flip upon protonation . This conformational flip disrupts the liposome membrane, causing a rapid release of cargo specifically in areas of increased acidity .

Biochemical Pathways

The affected pathway involves the acid-induced conformational flip of this compound, which parallels the pH-titration curve for liposome leakage . This process results in membrane perturbations and content leakage .

Pharmacokinetics

The compound’s stability in blood serum in vitro after 48 hours at 37°c is noted . This suggests that the compound may have suitable pharmacokinetic properties for drug delivery applications.

Result of Action

The molecular effect of this compound’s action involves an acid-triggered conformational flip, shortening of lipid tails, and membrane perturbations . The cellular effect is the rapid release of cargo from liposomes, which has been demonstrated with methotrexate-loaded liposomes showing much higher cytotoxicity in HeLa cells than the free drug .

Action Environment

The action of this compound is influenced by the pH of the environment . The compound performs a conformational flip and triggers an instant cargo release in acidic medium . This pH-sensitive behavior makes it particularly useful in environments with increased acidity, such as in certain physiological and pathological conditions including endosome processing, inflammation, ischemia, and solid tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinocyclohexanol typically involves the reaction of cyclohexanone with morpholine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the ketone group in cyclohexanone to form the alcohol group in this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinocyclohexanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclohexanone derivatives, while substitution reactions can produce various morpholine-substituted compounds .

Scientific Research Applications

2-Morpholinocyclohexanol has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst and solvent in organic synthesis.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in pH-sensitive liposomes for targeted drug release.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

    Morpholine: A simpler analog with a similar ring structure but lacking the cyclohexanol moiety.

    Cyclohexanol: Contains the cyclohexanol moiety but lacks the morpholine ring.

    2-Morpholinocyclohexanone: An oxidized form of 2-Morpholinocyclohexanol with a ketone group instead of an alcohol group.

Uniqueness: this compound stands out due to its combined structural features, which confer unique properties such as pH sensitivity and the ability to participate in diverse chemical reactions. These characteristics make it particularly valuable in applications requiring precise control over chemical behavior and reactivity .

Properties

IUPAC Name

2-morpholin-4-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9-10,12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWZNEVHNNIRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.